

Spectroscopic comparison of 4-Phenylcyclohexanone and its oxime

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Compound of Interest

Compound Name: 4-Phenylcyclohexanone oxime

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A Spectroscopic Showdown: 4-Phenylcyclohexanone vs. its Oxime

A comprehensive comparison of the spectroscopic characteristics of 4-Phenylcyclohexanone and its corresponding oxime, providing researchers and drug development professionals with key data for identification and analysis.

In the realm of organic chemistry and drug discovery, the structural modification of molecules is a fundamental practice. The conversion of a ketone to its oxime derivative is a common transformation that significantly alters the electronic and steric properties of the original compound. This guide provides a detailed spectroscopic comparison of 4-Phenylcyclohexanone and its oxime, offering a clear differentiation based on infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Executive Summary

This guide presents a head-to-head spectroscopic comparison of 4-Phenylcyclohexanone and **4-Phenylcyclohexanone oxime**. The transformation of the carbonyl group in the ketone to the N-OH group in the oxime results in distinct and predictable changes in their respective spectra. These differences, summarized in the tables below, provide a reliable basis for distinguishing between the two compounds and for confirming the successful conversion of the ketone to the oxime.

Data Presentation: Spectroscopic Comparison

The key spectroscopic data for 4-Phenylcyclohexanone and its oxime are summarized below for easy comparison.

Table 1: Infrared (IR) Spectroscopy Data

Functional Group	4-Phenylcyclohexanone	4-Phenylcyclohexanone Oxime
C=O (Ketone)	~1710 cm ⁻¹ (strong)	Absent
C=N (Oxime)	Absent	~1650 cm ⁻¹ (medium)
O-H (Oxime)	Absent	~3300-3100 cm ⁻¹ (broad)
C-H (Aromatic)	~3100-3000 cm ⁻¹	~3100-3000 cm ⁻¹
C-H (Aliphatic)	~3000-2850 cm ⁻¹	~3000-2850 cm ⁻¹

Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)

Proton Environment	4-Phenylcyclohexanone	4-Phenylcyclohexanone Oxime
Aromatic Protons	~7.2-7.4	~7.2-7.4
-CH- (adjacent to phenyl)	~2.8-3.0	~2.7-2.9
-CH ₂ - (adjacent to C=O/C=N)	~2.3-2.6	~2.2-2.5 and ~2.9-3.1 (syn/anti isomers)
-CH ₂ - (other)	~1.8-2.2	~1.7-2.1
-OH (Oxime)	Absent	~8.0-10.0 (broad singlet, exchangeable with D ₂ O)

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)

Carbon Environment	4-Phenylcyclohexanone	4-Phenylcyclohexanone Oxime
C=O (Ketone)	~210	Absent
C=N (Oxime)	Absent	~158
Aromatic Carbons	~126-145	~126-145
-CH- (adjacent to phenyl)	~45	~44
-CH ₂ - (adjacent to C=O/C=N)	~41	~28 and ~35 (syn/anti isomers)
-CH ₂ - (other)	~34	~30

Table 4: Mass Spectrometry Data

Ion	4-Phenylcyclohexanone	4-Phenylcyclohexanone Oxime
Molecular Ion (M ⁺)	m/z 174	m/z 189
Key Fragments	m/z 104 (base peak), 91, 77	m/z 172 ([M-OH] ⁺), 104, 91, 77

Experimental Protocols

1. Synthesis of 4-Phenylcyclohexanone Oxime

This protocol describes a general method for the synthesis of an oxime from a ketone.

- Materials: 4-Phenylcyclohexanone, hydroxylamine hydrochloride, sodium acetate, ethanol, water.
- Procedure:
 - Dissolve 4-Phenylcyclohexanone in ethanol in a round-bottom flask.
 - In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

- Add the aqueous solution to the ethanolic solution of the ketone.
- Reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.
- Collect the solid product by vacuum filtration and wash with cold water.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure **4-Phenylcyclohexanone oxime**.

2. Spectroscopic Analysis

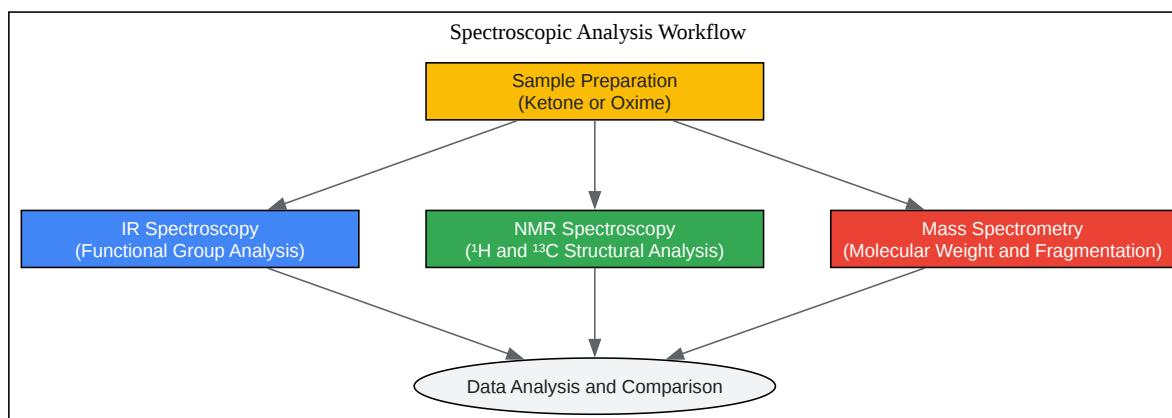
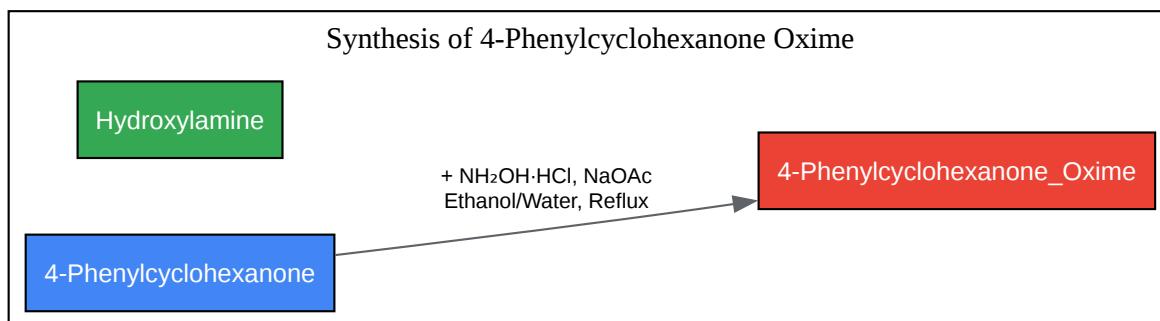
The following are general protocols for the spectroscopic analysis of the compounds.

- Infrared (IR) Spectroscopy:
 - Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
 - Sample Preparation: Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
 - Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm^{-1} .
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).
 - Sample Preparation: Dissolve a small amount of the sample (5-10 mg) in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
 - Data Acquisition: Acquire ^1H and ^{13}C NMR spectra using standard pulse sequences.
- Mass Spectrometry (MS):

- Instrument: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or with a direct insertion probe.
- Sample Preparation: For GC-MS, dissolve the sample in a volatile solvent. For direct insertion, place a small amount of the solid sample in a capillary tube.
- Data Acquisition: Use electron ionization (EI) at 70 eV to generate the mass spectrum.

Visualizing the Transformation and Analysis Workflow

To better illustrate the chemical transformation and the analytical process, the following diagrams are provided.



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